
Methyl Varenicline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, which plays a crucial role in the brain’s reward system by releasing dopamine . This compound retains similar pharmacological properties but with slight modifications to its chemical structure, potentially offering unique benefits in therapeutic applications.
Preparation Methods
The synthesis of Methyl Varenicline involves several steps, starting from the nitration of a precursor compound to form an intermediate, followed by reduction and cyclization reactions . The process can be summarized as follows:
Nitration: The precursor compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization to form the core structure of this compound.
Industrial production methods aim to optimize these steps to ensure high yield and purity while minimizing safety risks and costs . For instance, the use of safer reagents and conditions, as well as the avoidance of column chromatography, are some of the improvements made in industrial processes .
Chemical Reactions Analysis
Methyl Varenicline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.
Common reagents used in these reactions include hydrogen gas for reductions, halogenating agents like chlorine or bromine for substitutions, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Smoking Cessation
Methyl Varenicline has been extensively studied for its efficacy in aiding smoking cessation. Clinical trials demonstrate that it significantly increases continuous abstinence rates compared to placebo and other pharmacotherapies such as bupropion and nicotine replacement therapy.
Table 1: Continuous Abstinence Rates from Clinical Trials
Study | Sample Size | Treatment Duration | This compound Dosage | Abstinence Rate (Weeks 9-12) | Abstinence Rate (Weeks 24+) |
---|---|---|---|---|---|
Nides et al. (2006) | 638 | 6-7 weeks | 1 mg BID | 48% | Not available |
Gonzales et al. (2006) | 1022 | 12 weeks | 0.5 mg QD to 1 mg BID | 44% | 21.9% |
Aubin et al. (2016) | 376 | 12 weeks | 1 mg BID | 55.9% | 26.1% |
These results indicate that this compound not only promotes higher quit rates but also demonstrates a favorable safety profile with fewer side effects compared to alternatives .
Neuropharmacological Effects
Research indicates that this compound may exert neuroprotective effects beyond smoking cessation. Studies have shown alterations in brain connectivity and neurotransmitter levels following treatment, suggesting potential applications in managing neurological conditions.
Table 2: Neuropharmacological Findings
These findings point towards this compound's potential role in modulating brain networks involved in addiction and craving responses.
Potential Applications Beyond Smoking Cessation
Recent investigations have explored the use of this compound for conditions such as anxiety disorders and depression due to its effects on neurotransmitter systems.
Case Study: Anxiety Management
Mechanism of Action
Methyl Varenicline exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype . This interaction leads to the release of dopamine in the brain’s reward center, reducing cravings and withdrawal symptoms associated with nicotine addiction . The compound’s partial agonist activity means it activates the receptor to a lesser extent than nicotine, thereby providing relief from withdrawal without the full addictive potential of nicotine .
Comparison with Similar Compounds
Methyl Varenicline is compared with other nicotinic receptor partial agonists such as:
Cytisine: Another partial agonist used for smoking cessation, but with a different receptor binding profile.
Bupropion: An antidepressant that also aids in smoking cessation but works through different mechanisms involving dopamine and norepinephrine reuptake inhibition.
Nicotine Replacement Therapies (NRTs): These provide nicotine directly to the body, unlike this compound, which modulates receptor activity without delivering nicotine
This compound’s uniqueness lies in its ability to provide therapeutic benefits for smoking cessation with potentially fewer side effects and lower addiction potential compared to full agonists like nicotine .
Biological Activity
Methyl Varenicline, a derivative of Varenicline, is primarily recognized for its role as a smoking cessation aid. This article explores its biological activity, focusing on its mechanisms, efficacy, safety, and potential neuroprotective effects, supported by various studies and data.
This compound acts as a partial agonist at the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This selectivity is crucial as it allows the compound to mimic nicotine's effects while simultaneously blocking nicotine's binding to these receptors. The pharmacological profile is characterized by:
- High Selectivity : this compound exhibits over 500-fold selectivity for α4β2 compared to α3β4, over 3500-fold compared to α7, and over 20,000-fold compared to α1βγδ receptors .
- Dose-Dependent Effects : Studies indicate that this compound can dose-dependently reverse nicotine withdrawal symptoms and block the rewarding effects of nicotine, suggesting its utility in managing addiction .
Efficacy in Smoking Cessation
This compound has been shown to significantly enhance smoking cessation rates compared to placebo and nicotine replacement therapies (NRT). A systematic review of randomized controlled trials (RCTs) revealed:
- Higher Cessation Rates : The pooled risk ratio for smoking cessation was 2.09 (95% CI: 1.52, 2.67), indicating that patients using this compound were more than twice as likely to quit compared to those using NRT alone .
- Long-Term Abstinence : Continuous abstinence rates were notably higher at various intervals (e.g., 40.1% vs. 11.6% at Weeks 9-12) when comparing this compound with placebo .
Safety Profile
While this compound is generally well-tolerated, it is associated with certain adverse effects:
- Common Side Effects : These include nausea, insomnia, and abnormal dreams. Serious side effects may include neuropsychiatric events such as mood changes and aggressive behavior, particularly in individuals consuming alcohol concurrently .
- FDA Warnings : The FDA has issued warnings regarding potential risks associated with this compound, including seizures and altered alcohol tolerance .
Neuroprotective Effects
Recent studies have explored the potential neuroprotective properties of this compound:
- Animal Studies : Research involving animal models suggests that this compound may protect against dopaminergic damage in conditions such as Parkinson's disease. It was observed to reduce hyperactivity induced by neurotoxic agents without affecting overall dopamine levels .
- Mechanistic Insights : The compound's action on nAChRs may contribute to its neuroprotective effects by modulating neurotransmitter release and enhancing neuronal survival under stress conditions .
Case Studies and Clinical Trials
Several clinical trials have highlighted the effectiveness of this compound:
- Directly Observed Therapy (DOT) :
- Flexible Dosing Regimen :
Summary Table of Key Findings
Parameter | This compound | Placebo/NRT |
---|---|---|
Selectivity for α4β2 nAChR | >500-fold | N/A |
Cessation Rate (Weeks 9-12) | 40.1% | 11.6% |
Neuroprotective Effects | Reduces dopaminergic damage | Not applicable |
Common Side Effects | Nausea, insomnia | Variable |
Serious Adverse Events | Neuropsychiatric risks | Variable |
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of methyl varenicline, and how are these identified experimentally?
this compound primarily targets α4β2 nicotinic acetylcholine receptors (nAChRs), which are critical in nicotine dependence pathways. Experimental identification involves:
- Radioligand binding assays to measure affinity (e.g., using [³H]-epibatidine or [³H]-cytisine) .
- Functional assays in striatal synaptosomes to assess dopamine release as a proxy for receptor activation .
- In vitro electrophysiology in transfected cell lines (e.g., HEK-293 cells expressing α4β2 nAChRs) to evaluate partial agonist activity . These methods confirm receptor specificity and mechanistic action, forming the basis for preclinical studies.
Q. What experimental models are most appropriate for evaluating this compound’s efficacy in smoking cessation?
Key models include:
- Rodent self-administration paradigms to measure nicotine-seeking behavior reduction.
- Non-human primate models (e.g., rhesus monkeys) for translational neurochemical analyses of dopamine release .
- In vitro synaptic preparations to quantify receptor desensitization kinetics. Ethical considerations require adherence to institutional animal care guidelines, including justification of species selection and sample size minimization .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s side-effect profiles?
Contradictions often arise from species-specific receptor subunit compositions or dosing regimens. Methodological approaches include:
- Systematic meta-analyses of existing clinical trials and preclinical studies to identify confounding variables (e.g., metabolic differences) .
- Cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing protocols.
- Sensitivity analyses in translational studies to isolate receptor subtype contributions (e.g., α7 vs. α4β2 nAChRs) . Transparent reporting of negative results is critical to avoid publication bias .
Q. What strategies optimize in vitro assays for quantifying this compound’s partial agonism at α4β2 nAChRs?
To enhance assay precision:
- Vary receptor subunit ratios (e.g., α4:β2 stoichiometry) in transfected cell lines to mimic in vivo heterogeneity .
- Use fluorescence-based calcium influx assays (e.g., FLIPR) for high-throughput screening of agonist efficacy.
- Incorporate allosteric modulators (e.g., positive allosteric modulators like NS9283) to amplify partial agonist signals. Validate findings with orthogonal methods, such as patch-clamp electrophysiology .
Q. How should researchers design longitudinal studies to assess this compound’s long-term neuroadaptive effects?
Longitudinal studies require:
- Multi-timepoint neuroimaging (e.g., PET scans with nAChR-specific radiotracers) to track receptor upregulation/downregulation.
- Behavioral phenotyping in animal models using progressive ratio schedules to measure motivation for nicotine.
- Integration of omics data (e.g., transcriptomics) to identify epigenetic changes linked to prolonged exposure. Statistical power calculations must account for attrition rates and inter-individual variability .
Q. What analytical frameworks are effective for reconciling divergent dose-response relationships in this compound studies?
Divergent dose-responses may stem from assay sensitivity or receptor reserve differences. Solutions include:
- Schild regression analysis to distinguish competitive vs. non-competitive interactions.
- Operational model fitting to quantify ligand efficacy and system bias .
- Bayesian hierarchical modeling to pool data across studies while respecting variability . Reporting raw data in supplementary materials ensures reproducibility .
Q. Methodological Best Practices
- Data Reproducibility : Document synthesis protocols (e.g., chiral purity verification via HPLC) and batch-to-batch variability .
- Statistical Rigor : Pre-register analysis plans to avoid p-hacking; use Tukey’s HSD for post hoc comparisons .
- Literature Reviews : Combine MEDLINE/EMBASE searches with backward/forward citation tracking to mitigate database retrieval biases .
Properties
CAS No. |
1333145-89-3 |
---|---|
Molecular Formula |
C₁₄H₁₅N₃ |
Molecular Weight |
225.29 |
Synonyms |
2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.